7-(difluoromethyl)-N-(2,3-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
This compound belongs to the triazolopyrimidine carboxamide class, characterized by a fused triazole-pyrimidine core with a difluoromethyl group at position 7, a methyl group at position 5, and a 2,3-dimethylphenyl-substituted carboxamide at position 2.
Properties
IUPAC Name |
7-(difluoromethyl)-N-(2,3-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O/c1-8-5-4-6-11(10(8)3)20-15(24)14-21-16-19-9(2)7-12(13(17)18)23(16)22-14/h4-7,13H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGKXSFAKTWZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN3C(=CC(=NC3=N2)C)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(difluoromethyl)-N-(2,3-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a four-component reaction involving thioalkylation has been reported for similar compounds . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common. . The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
7-(difluoromethyl)-N-(2,3-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and potential as an antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit RNA-dependent RNA polymerase (RdRp) in certain viruses, thereby preventing viral replication . The compound binds to the active site of the enzyme, disrupting its function and leading to the inhibition of viral proliferation.
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a systematic comparison with key analogues:
Substituent Variations on the Aromatic Rings
Key Observations :
- Yield Trends : Electron-deficient aromatic substituents (e.g., bromo, trifluoromethyl) generally result in moderate yields (58–80%), while nitro groups (e.g., 5j) reduce yields to 43% due to steric and electronic challenges.
- Melting Points : Bulky or polar substituents (e.g., 3,4,5-trimethoxyphenyl in 5j) correlate with higher melting points (>300°C), suggesting stronger intermolecular interactions.
- Molecular Weight : Carboxamide hybrids with extended aryl groups (e.g., 5k, 513.09 g/mol) have higher molecular weights than simpler derivatives.
Functional Group Modifications
Difluoromethyl vs. Other Groups
- The target compound’s difluoromethyl group () enhances electronegativity and metabolic stability compared to methyl or trifluoromethyl groups. For instance, difluoromethoxy substituents in improve lipophilicity, which may influence membrane permeability.
- Chlorophenyl analogues () exhibit moderate biological activity as dihydroorotate dehydrogenase inhibitors, with compound 94 showing 56% yield. The target’s 2,3-dimethylphenyl group may offer superior steric complementarity to enzyme pockets compared to chlorophenyl.
Carboxamide Substituents
- 2,3-Dimethylphenyl (target) vs. In contrast, fluorine atoms in enhance electronic interactions and bioavailability.
- Methoxy-substituted phenyls () improve water solubility via hydrogen bonding but may reduce metabolic stability due to demethylation pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
